molecular formula C7H5Br2F B14769793 1,2-Dibromo-4-fluoro-3-methylbenzene

1,2-Dibromo-4-fluoro-3-methylbenzene

Cat. No.: B14769793
M. Wt: 267.92 g/mol
InChI Key: LAHTUYCUTOSCSN-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-fluoro-3-methylbenzene is an aromatic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-fluoro-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1,2-Dibromo-4-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4-fluoro-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and fluorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical transformations. The methyl group can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-4-fluorobenzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive.

    1,2-Dibromo-3-methylbenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    1,4-Dibromo-2-fluoro-3-methylbenzene: Has a different substitution pattern, influencing its chemical behavior and applications.

Uniqueness

1,2-Dibromo-4-fluoro-3-methylbenzene is unique due to the specific arrangement of bromine, fluorine, and methyl substituents on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific chemical reactions and applications.

Properties

Molecular Formula

C7H5Br2F

Molecular Weight

267.92 g/mol

IUPAC Name

1,2-dibromo-4-fluoro-3-methylbenzene

InChI

InChI=1S/C7H5Br2F/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3

InChI Key

LAHTUYCUTOSCSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)Br)F

Origin of Product

United States

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